2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic Acid
Description
Properties
CAS No. |
1136-88-5 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h6H,1-5H2,(H,13,14) |
InChI Key |
ZROQZHUXZJENQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)SCC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic acid (CAS Number: 1136-88-5) is a compound belonging to the class of thioacetic acids. Its molecular formula is C10H12N2O2S, and it has a molecular weight of 224.28 g/mol. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- LogP : 1.5321 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 88.38 Ų
Anti-Cancer Properties
Research indicates that compounds with quinazoline structures exhibit significant anti-cancer activity. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and promote apoptosis through mechanisms involving the modulation of key signaling pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are crucial in managing hypertension and heart failure. The biological activity of this compound as an ACE inhibitor can be attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor.
Case Studies
-
Study on Apoptosis Induction :
- A study demonstrated that the compound significantly induced apoptosis in lung cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- Table 1 : Summary of Apoptosis Induction Data
Cell Line Concentration (µM) % Apoptosis A549 (Lung Cancer) 10 45% H460 20 60% -
ACE Inhibition Studies :
- The compound was tested for ACE inhibitory activity using in vitro assays. Results indicated a significant inhibition percentage compared to control.
- Table 2 : ACE Inhibition Data
Concentration (µM) ACE Inhibition (%) 5 25% 10 50% 20 70%
The proposed mechanism involves the interaction of the thio group within the compound with the active site of target enzymes or receptors. This interaction may lead to conformational changes that inhibit enzymatic activity or alter signaling pathways associated with cancer cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The core structure of this compound can be modified at position 2 of the quinazoline ring to generate derivatives with distinct properties. Key analogs include:
a) 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic Acid
- CAS : 632289-45-3
- Molecular Formula : C₁₆H₁₆N₂O₂S
- Molecular Weight : 300.38 g/mol .
- Synthesis : Derived using benzaldehyde as the aromatic aldehyde in the THQ synthesis protocol .
- Purity : 97% (Hairui Chemical) .
b) 2-((2-(M-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic Acid
- CAS : 632289-50-0
- Molecular Formula : C₁₇H₁₈N₂O₂S
- Molecular Weight : 314.40 g/mol .
- Synthesis : Incorporates m-tolualdehyde to introduce a methyl-substituted aryl group at position 2 .
- Applications : The m-tolyl group may improve steric interactions in target binding, useful in enzyme inhibitors or receptor modulators .
Comparative Analysis
*Note: LogP values are estimated based on substituent contributions.
Key Research Findings
Synthetic Flexibility : The THQ core allows substitution with diverse aldehydes, enabling tailored analogs for specific applications .
Aromatization Behavior : Substituents at position 2 influence isomerization and aromatization pathways of THQ derivatives, affecting stability and reactivity .
Biological Relevance : Phenyl and m-tolyl derivatives show enhanced binding in preliminary studies compared to the base compound, likely due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
